[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
Overview
Description
[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinylmethanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance binding affinity to their targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to improve metabolic stability and enhance bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 5-chloro-4-(trifluoromethyl)pyridine with methanol under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyridinylmethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs or as a probe in biochemical assays .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the chloro group.
[4-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with different substitution pattern.
Uniqueness: The presence of both chloro and trifluoromethyl groups in [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased reactivity and stability, making it distinct from other similar compounds .
Biological Activity
[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is a chemical compound with significant potential in biological applications due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, including antimicrobial, antichlamydial, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 211.57 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The trifluoromethyl substituent is known to increase binding affinity to molecular targets, potentially altering their function and influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its structural features that enhance reactivity and target bacterial cell viability mechanisms .
Table 1: Antimicrobial Activity Data
Pathogen | Activity Observed | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus | Inhibition observed at submicromolar concentrations | |
Chlamydia spp. | Selective eradication of chlamydial inclusions |
Antichlamydial Activity
In a study investigating compounds with similar structures, it was found that the presence of the trifluoromethyl group was crucial for exhibiting antichlamydial activity. Compounds lacking this group showed no activity, highlighting its importance in drug design targeting Chlamydia .
Anticancer Properties
The compound is also being explored for its potential anticancer properties . Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms in cancer treatment.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, outperforming several conventional antibiotics at comparable concentrations .
- Chlamydia Infection Model : In vitro studies using HEp-2 cells showed that compounds related to this compound significantly reduced chlamydial inclusion numbers and sizes, suggesting a promising avenue for developing targeted therapies against Chlamydia infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced bioavailability due to the trifluoromethyl group. This modification improves metabolic stability, allowing for sustained therapeutic effects in biological systems.
Properties
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIODYMBXCJRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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